molecular formula C9H20N2 B8429763 2-(3-Aminopropyl)-cyclohexylamine CAS No. 29667-75-2

2-(3-Aminopropyl)-cyclohexylamine

Cat. No. B8429763
CAS RN: 29667-75-2
M. Wt: 156.27 g/mol
InChI Key: HZLNPTRTHJTESP-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-cyclohexylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Aminopropyl)-cyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminopropyl)-cyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

29667-75-2

Product Name

2-(3-Aminopropyl)-cyclohexylamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2-(3-aminopropyl)cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c10-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7,10-11H2

InChI Key

HZLNPTRTHJTESP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CCCN)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
Name
125
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0 (± 1) mol
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reactant
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[Compound]
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liquid
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 22.6 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.144 mole) and 1,086 ml of liquid ammonia (652 g, 38.3 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. Following separation and distillation of the product obtained after an on-stream period of 16.3 hours there were obtained, besides 43.5 g of decahydroquinoline, 291.7 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 79.8% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
652 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
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0 (± 1) mol
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Reaction Step Four
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
1.475 mL
Type
reactant
Reaction Step Four
Quantity
885 g
Type
reactant
Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
150
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0 (± 1) mol
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Reaction Step Six
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Reaction Step Seven

Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 70.0 g (100 g) of γ-aluminum oxide in he form of 1.5 mm extrudates, there were passed upwardly, per hour, 10.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.069 mole) and 500 ml of liquid ammonia (300 g, 17.6 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. Gas-chromatographic analysis of the hydrogenation product gave 86.3% of 2-(3-aminopropyl)-cyclohexylamine and 7.9% of decahydroquinoline, corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 87.1% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
500 mL
Type
solvent
Reaction Step Five

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